molecular formula C20H18ClFN2O2 B5538347 1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone

1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone

Cat. No. B5538347
M. Wt: 372.8 g/mol
InChI Key: YZBPRHLZIDNBBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions including reductive amination, cyclopropylation, and the introduction of the piperazine moiety. For instance, compounds with structural similarities were synthesized using the reductive amination method in the presence of sodium triacetoxyborohydride, yielding piperazine derivatives with potential anticancer and antituberculosis activities (Mallikarjuna, Basawaraj Padmashali, & C. Sandeep, 2014).

Molecular Structure Analysis

The molecular structure of related compounds reveals that the piperazine ring can adopt different conformations, influencing the overall molecular geometry. For example, a study on a structurally similar compound showed that the piperazine ring adopts a chair conformation, with specific dihedral angles formed between the piperazine and phenyl rings, demonstrating the flexibility and structural diversity of these compounds (Wan-Sin Loh et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of compounds containing piperazine units can vary significantly depending on the substituents attached to the piperazine nucleus. They may undergo various chemical reactions, including substitutions and additions, influenced by the presence of electron-withdrawing or electron-donating groups. Studies on similar molecules have highlighted their potential in forming stable hydrogen bonds and other non-covalent interactions in crystal structures, contributing to their chemical behavior and reactivity (Bhat et al., 2018).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity of these compounds are significantly influenced by their molecular structure. The detailed analysis of a related compound, for instance, showed specific insights into its solubility and stability under different conditions, highlighting the importance of molecular interactions in defining these physical properties (Mella, Fasani, & Albini, 2001).

Chemical Properties Analysis

The chemical properties of "1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone" and its analogs can be diverse, depending on their functional groups and molecular structure. The introduction of different substituents can lead to a wide range of chemical behaviors, including variations in acidity/basicity, reactivity towards nucleophiles or electrophiles, and potential biological activities. The study of such compounds often involves exploring their potential as ligands, inhibitors, or reactive intermediates in various chemical and biological contexts (Patel & Patel, 2010).

Scientific Research Applications

Antimicrobial and Antifungal Properties

A study focused on synthesizing amide derivatives of quinolone, including compounds structurally related to 1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone, revealed significant antimicrobial properties. These compounds were tested against various strains of bacteria and fungi, demonstrating their potential in addressing bacterial and fungal infections (Patel, Patel, & Chauhan, 2007).

Anticancer and Antituberculosis Potential

Research involving derivatives of 1-(3-chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone showed notable anticancer and antituberculosis activities. The synthesized derivatives exhibited effectiveness against human breast cancer cell lines and the tuberculosis-causing bacterium, M. tb h37Rv, highlighting their potential in cancer and tuberculosis treatment (Mallikarjuna, Padmashali, & Sandeep, 2014).

Photochemical Properties

A study on the photochemistry of a related compound, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid, revealed insights into its photochemical behavior in aqueous solutions. Understanding these properties is crucial for developing light-sensitive therapeutic agents (Mella, Fasani, & Albini, 2001).

Fluorescent Logic Gates Development

Compounds with a piperazine structure have been utilized to create fluorescent logic gates, which can be reconfigured based on solvent polarity. Such molecules have potential applications in sensing and in probing cellular microenvironments (Gauci & Magri, 2022).

Biological and Structural Analysis

In-depth studies on similar compounds have involved analyzing their structural, electronic, molecular, and biological properties. This research is fundamental for drug development, particularly in understanding how these compounds interact with biological systems (Bhat et al., 2018).

properties

IUPAC Name

1-(3-chlorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN2O2/c21-15-2-1-3-17(12-15)24-11-10-23(13-18(24)25)19(26)20(8-9-20)14-4-6-16(22)7-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBPRHLZIDNBBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)F)C(=O)N3CCN(C(=O)C3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenyl)-4-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-2-piperazinone

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